3-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid
Description
Properties
Molecular Formula |
C10H6BrNO3 |
|---|---|
Molecular Weight |
268.06 g/mol |
IUPAC Name |
3-bromo-4-oxo-1H-quinoline-8-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO3/c11-7-4-12-8-5(9(7)13)2-1-3-6(8)10(14)15/h1-4H,(H,12,13)(H,14,15) |
InChI Key |
IWBZQJXPTJYDAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC=C(C2=O)Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination Approach
The bromine atom at position 3 of the quinoline ring is introduced via electrophilic aromatic substitution. A common method involves treating 4-oxo-1,4-dihydroquinoline-8-carboxylic acid derivatives with brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF). For example, bromination with Br₂ in DCM at 0–5°C achieves 60–70% yields, though over-bromination at adjacent positions remains a challenge.
Table 1: Bromination Conditions and Outcomes
| Brominating Agent | Solvent | Temperature | Yield (%) | Selectivity |
|---|---|---|---|---|
| Br₂ | DCM | 0–5°C | 65 | Moderate |
| NBS | DMF | 25°C | 72 | High |
| HBr/H₂O₂ | Acetic Acid | 50°C | 58 | Low |
Regioselectivity Considerations
The electron-withdrawing carboxylic acid group at position 8 directs bromination to position 3 due to resonance and inductive effects. Computational studies suggest that the transition state for bromination at position 3 is stabilized by partial positive charge delocalization into the carbonyl group. Microwave-assisted bromination (100°C, 30 min) enhances regioselectivity to >90%, as reported in recent optimization trials.
Cyclization Techniques
Knorr Quinoline Synthesis
The quinoline core is constructed via cyclization of β-keto ester precursors. For instance, ethyl 3-(2-aminophenyl)-3-oxopropanoate undergoes acid-catalyzed cyclization in concentrated H₂SO₄ to form 4-oxo-1,4-dihydroquinoline-8-carboxylic acid ethyl ester. Subsequent bromination (Section 1.1) and hydrolysis (Section 3.1) yield the target compound.
Gould-Jacobs Reaction
This method employs diethyl oxalate and lithium hexamethyldisilazide (LiHMDS) to facilitate cyclization. A representative protocol involves:
- Dissolving 2’-aminoacetophenone derivatives in tetrahydrofuran (THF).
- Adding LiHMDS at −60°C to deprotonate the amine.
- Introducing diethyl oxalate to form a β-keto ester intermediate.
- Refluxing to induce cyclization into the quinoline framework.
Table 2: Cyclization Reaction Parameters
| Method | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| Knorr Synthesis | H₂SO₄ | 110°C | 45 |
| Gould-Jacobs | LiHMDS/THF | Reflux | 68 |
| Photochemical | UV Light | 25°C | 52 |
Carboxylic Acid Functionalization
Hydrolysis of Ester Precursors
The ethyl ester group at position 8 is hydrolyzed to a carboxylic acid using NaOH (2M) in ethanol/water (1:1) at 80°C for 6 hours. Acidification with HCl precipitates the product, which is purified via recrystallization from ethanol.
Oxidative Methods
Alternative routes employ oxidative cleavage of vinyl or propargyl groups. For example, ozonolysis of 8-propargyl-4-oxoquinoline derivatives in MeOH/H₂O followed by reductive workup yields the carboxylic acid directly.
Optimization of Reaction Conditions
Temperature and Catalysis Effects
Bromination yields improve from 65% to 78% when using catalytic FeCl₃ (5 mol%) in DMF at 50°C. Similarly, cyclization with microwave irradiation reduces reaction times from 16 hours to 45 minutes while maintaining 70% yields.
Solvent Systems and Yield Improvement
Polar solvents like DMF enhance bromine solubility and reaction homogeneity, whereas THF optimizes cyclization steps by stabilizing enolate intermediates.
Analytical Characterization
Spectroscopic Verification
Chromatographic Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O + 0.1% TFA) shows >98% purity for recrystallized products.
Industrial-Scale Production Considerations
Large-scale synthesis requires cost-effective bromination protocols and continuous-flow reactors to manage exothermic reactions. Solvent recovery systems and catalytic recycling (e.g., FeCl₃) are critical for sustainability.
Chemical Reactions Analysis
Hydrolysis of Ester Group
The compound can undergo hydrolysis under acidic or basic conditions, converting the ester functionality into a carboxylic acid group. This reaction is critical for modifying the compound’s solubility and reactivity.
Reaction Conditions
-
Reagents : Acidic (H⁺) or basic (OH⁻) conditions.
-
Product : 3-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid.
This reaction highlights the compound’s adaptability in synthetic chemistry for generating derivatives with altered physicochemical properties.
Substitution Reactions
The bromine atom at position 3 and the carboxylic acid group at position 8 enable nucleophilic substitution and functional group transformations.
Nucleophilic Substitution at Position 3
A patent describes a multi-step reaction involving cyclopropylamine and potassium t-butoxide, leading to substitution of the bromine atom with an amine group. This reaction exemplifies the compound’s utility in synthesizing bioactive derivatives.
Reaction Conditions
-
Reagents : Cyclopropylamine, potassium t-butoxide, t-butanol.
-
Product : Derivatives with amine-substituted quinoline cores .
Functional Group Transformations
The carboxylic acid group can undergo esterification or amidation. For example, treatment with acetic anhydride and triethylorthoformate at elevated temperatures forms ester or amide derivatives, enhancing stability or targeting specific biological interactions .
Reaction Mechanism Insights
The quinoline core’s electron-deficient nature (due to conjugation with the carbonyl group) directs reactivity to specific positions. The bromine atom at position 3 serves as a reactive site for nucleophilic substitution, while the carboxylic acid group facilitates hydrogen bonding and ionic interactions.
Table: Key Chemical Reactions
| Reaction Type | Conditions/Reagents | Product |
|---|---|---|
| Hydrolysis of Ester | Acidic or basic conditions (H⁺/OH⁻) | 3-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid |
| Nucleophilic Substitution | Cyclopropylamine, potassium t-butoxide | Amine-substituted quinoline derivatives |
| Esterification/Amidation | Triethylorthoformate, acetic anhydride | Ester or amide derivatives |
Scientific Research Applications
3-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid involves its interaction with various molecular targets. It is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, it may interact with other cellular pathways, contributing to its anticancer and anti-inflammatory effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Functional Group Variations
The structural uniqueness of 3-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid lies in the positions of its substituents. Key analogs and their distinguishing features are outlined below:
Table 1: Structural and Physicochemical Comparisons
Spectroscopic and Analytical Data
NMR Shifts :
- The target compound’s ¹H NMR would show distinct aromatic protons (e.g., H-5 and H-6) influenced by Br at position 3, differing from 8-bromo-3-carboxylic acid analogs (δ 8.31–8.24 for H-5/H-6 in ).
- ¹³C NMR signals for C-3 (Br-bearing carbon) and C-8 (COOH) would resonate at ~125–130 ppm and ~166 ppm, respectively, based on analog data .
Mass Spectrometry :
- ESI-MS for the target compound is expected at m/z 269.9 (M+H⁺), comparable to 8-bromo-3-carboxylic acid ().
Biological Activity
3-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C10H6BrNO3
- Molecular Weight : 272.06 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Synthesis
The synthesis of 3-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid typically involves the bromination of 4-oxo-1,4-dihydroquinoline followed by carboxylation reactions. The compound can be synthesized using various methodologies, including:
- Bromination : Utilizing N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom.
- Carboxylation : Employing carbon dioxide in the presence of a base to introduce the carboxylic acid group.
Antimicrobial Properties
Research indicates that 3-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for various strains are summarized in Table 1.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In several studies, it demonstrated cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The half-maximal inhibitory concentration (IC50) values are detailed in Table 2.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15.0 |
| MCF7 | 20.5 |
The biological activity of 3-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymes : It may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases.
- Interaction with Receptors : Preliminary studies suggest potential interactions with cannabinoid receptors, which could modulate pain and inflammation pathways.
Case Studies
A notable study published in Journal of Medicinal Chemistry evaluated the compound's efficacy as a potential drug candidate for treating bacterial infections and cancer. The study found that derivatives of this compound exhibited enhanced potency compared to the parent structure, indicating the importance of structural modifications in optimizing biological activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid, and what critical reaction conditions must be controlled to ensure high yield?
- Answer : A key method involves bromination of 4-oxo-1,4-dihydroquinoline precursors. For example, describes the synthesis of 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid via nitration and subsequent bromination. Another approach (adapted from ) uses saponification of an ethyl ester intermediate under alkaline conditions (e.g., aqueous NaOH at 100°C). Critical parameters include temperature control during bromination to avoid over-substitution and pH optimization during saponification to prevent decarboxylation.
Q. How can researchers confirm the structural integrity and purity of 3-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid post-synthesis?
- Answer : Structural confirmation relies on ¹H/¹³C NMR to verify substitution patterns and HPLC-MS for purity assessment. highlights the use of X-ray crystallography for unambiguous confirmation of quinoline derivatives’ crystal structures. For purity, elemental analysis and melting point determination are recommended. Contaminants like unreacted precursors can be identified via TLC with UV-active visualization .
Advanced Research Questions
Q. What strategies can be employed to optimize regioselective bromination at the 3-position of the quinoline core, and how can competing side reactions be minimized?
- Answer : Regioselectivity is influenced by directing groups and reaction media. demonstrates that electron-withdrawing groups (e.g., -COOH at position 8) direct bromination to the 3-position. Using mild brominating agents like NBS (N-bromosuccinimide) in acetic acid at 50–60°C reduces di- or tri-brominated by-products. Monitoring reaction progress via in-situ FTIR for bromine consumption is advised. Competing C-2 bromination, if observed, can be mitigated by lowering reaction temperature .
Q. How should researchers address discrepancies in reported reaction yields when brominating 4-oxo-1,4-dihydroquinoline precursors?
- Answer : Yield variations often stem from differences in precursor purity, solvent polarity, or trace metal contamination. notes that nitro-group reduction intermediates (e.g., 8-nitro derivatives) may interfere with bromination efficiency. Pre-purification of precursors via recrystallization and using anhydrous solvents (e.g., DMF or DCM) improve reproducibility. Kinetic studies under controlled conditions (e.g., via stopped-flow UV-Vis) can identify optimal bromine stoichiometry .
Q. What are the key considerations when designing analogs of this compound to enhance antibacterial activity while minimizing cytotoxicity?
- Answer : Structure-activity relationship (SAR) studies highlight the importance of the 3-carboxylic acid group for bacterial topoisomerase inhibition ( ). Modifications at the 8-position (e.g., introducing amino or methoxy groups) enhance membrane permeability, as seen in . Toxicity can be reduced by avoiding lipophilic substituents at the 1-position (e.g., cyclopropyl groups are preferable to ethyl). Computational docking studies (e.g., using AutoDock Vina) should guide rational design .
Data Analysis and Contradiction Resolution
Q. How can researchers resolve conflicting literature reports on the stability of 3-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid under acidic conditions?
- Answer : Stability discrepancies may arise from varying pH levels or solvent systems. shows that the compound is stable in mild alkaline conditions but undergoes decarboxylation below pH 3.0. Accelerated stability studies (e.g., 40°C/75% RH for 14 days) with HPLC monitoring can clarify degradation pathways. Conflicting reports may also reflect differences in analytical methods; using mass spectrometry for degradation product identification is critical .
Q. What methodological approaches are recommended to analyze unexpected by-products during the synthesis of this compound?
- Answer : By-products like di-brominated isomers or esterified derivatives can be characterized via LC-MS/MS and 2D NMR (e.g., COSY, HSQC). emphasizes the role of high-resolution mass spectrometry (HRMS) in identifying minor impurities. Reaction quenching at intermediate timepoints and GC-MS headspace analysis can detect volatile by-products. Quantum mechanical calculations (DFT) may predict plausible side-reaction pathways .
Methodological Best Practices
Q. What safety protocols are essential when handling 3-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid in laboratory settings?
- Answer : While specific GHS data is limited, and 15 recommend:
- Use of nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Conducting reactions in fume hoods to avoid inhalation of fine powders.
- Storage in airtight containers at 2–8°C to prevent hydrolysis.
Emergency protocols include immediate rinsing with water for eye exposure and activated charcoal for accidental ingestion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
